Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
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Description
This compound is an ester derived from a carboxylic acid and an alcohol. The presence of the 3,5-dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the ester group and the 3,5-dimethoxyphenyl group. These groups could potentially engage in various intermolecular interactions .Chemical Reactions Analysis
As an ester, this compound could potentially undergo reactions such as hydrolysis, reduction, and transesterification. The 3,5-dimethoxyphenyl group might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As an ester, it would likely be polar and could potentially form hydrogen bonds. The presence of the 3,5-dimethoxyphenyl group could also influence its solubility and reactivity .Future Directions
The study of this compound could potentially contribute to the fields of organic chemistry and medicinal chemistry. Its synthesis and characterization could provide valuable insights into the properties of esters and phenyl groups. Furthermore, its potential biological activities could be explored in future research .
properties
IUPAC Name |
ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKOUCFPXIPOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645827 |
Source
|
Record name | Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate | |
CAS RN |
898758-59-3 |
Source
|
Record name | Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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